![molecular formula C18H18N2O5S B2738958 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448124-20-6](/img/structure/B2738958.png)

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a common class of compounds in pharmaceutical chemistry. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .

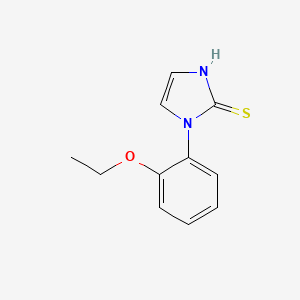

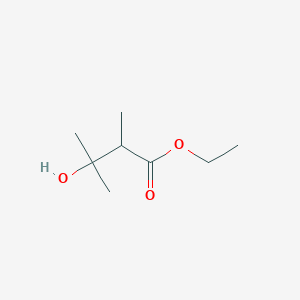

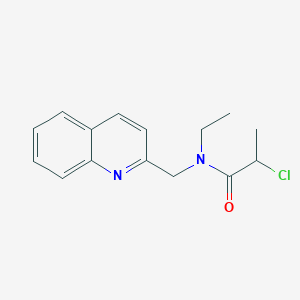

Molecular Structure Analysis

The compound contains a tetrahydronaphthalene group, which is a partially hydrogenated derivative of naphthalene . It also contains a benzo[d]oxazole group, which is a heterocyclic compound consisting of fused benzene and oxazole rings .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides in general are known to undergo a variety of chemical reactions. For example, they can be converted into sulfonamidines by reaction with primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications

Synthesis and Chemical Reactivity

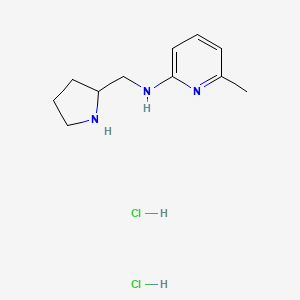

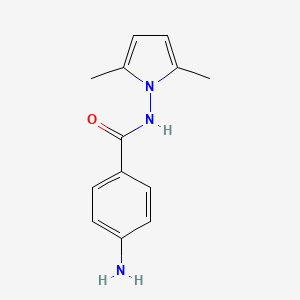

This compound, part of a broader class of sulfonamides and related derivatives, has been the focus of research due to its potential in creating new chemical entities. Studies involve the synthesis of compounds with similar structures, exploring their chemical reactivity towards different nucleophiles, and evaluating their potential as precursors for various biological activities. For instance, research has demonstrated the preparation of derivatives that exhibit significant anticancer properties through modifications that enhance their interaction with biological targets (Altıntop et al., 2018). Additionally, the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions highlights the compound's role in creating novel cyclic structures with potential pharmacological applications (Greig et al., 2001).

Binding Studies

Binding properties of sulfonamide derivatives have been extensively studied to understand their interaction with biological molecules. For example, fluorescent probe techniques have been used to study the binding of related compounds to proteins, offering insights into the hydrophobic nature of these interactions and their potential applications in drug design (Jun et al., 1971). These studies contribute to a deeper understanding of how sulfonamide derivatives, including the specific compound , might interact with biological targets, informing their potential therapeutic uses.

Biological Activities

Research into sulfonamide derivatives has revealed their potential in addressing various biological challenges. For instance, studies on sulfonamide antibiotics have uncovered novel microbial strategies for their elimination, highlighting the environmental impact of these compounds and their derivatives (Ricken et al., 2013). Furthermore, antimicrobial activity studies have demonstrated the efficacy of these compounds against a range of pathogens, suggesting their importance in developing new antimicrobial agents (Mohamed et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c21-17-20-15-9-14(5-6-16(15)25-17)26(23,24)19-11-18(22)8-7-12-3-1-2-4-13(12)10-18/h1-6,9,19,22H,7-8,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOKVWIUFCKONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide](/img/structure/B2738877.png)

![7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol](/img/structure/B2738879.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)

![5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid](/img/structure/B2738887.png)

![4-chloro-N-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2738888.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738889.png)

![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide](/img/structure/B2738890.png)

![1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B2738898.png)